molecular formula C16H22N4O2S B2411284 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 634164-17-3

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2411284
CAS No.: 634164-17-3
M. Wt: 334.44
InChI Key: AWYLNHGSMTYZRV-GZTJUZNOSA-N
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Description

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxy group, and a pentoxyphenyl group

Preparation Methods

The synthesis of 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxy and Pentoxyphenyl Groups: These groups are introduced through substitution reactions using suitable reagents.

    Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as reflux or catalytic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques like continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives, such as:

  • 4-[(E)-(3-methoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
  • 4-[(E)-(3-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
  • 4-[(E)-(3-methoxy-4-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

These compounds share structural similarities but differ in the substituents attached to the triazole ring. The uniqueness of this compound lies in its specific combination of methoxy and pentoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S/c1-4-5-6-9-22-14-8-7-13(10-15(14)21-3)11-17-20-12(2)18-19-16(20)23/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,23)/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYLNHGSMTYZRV-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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